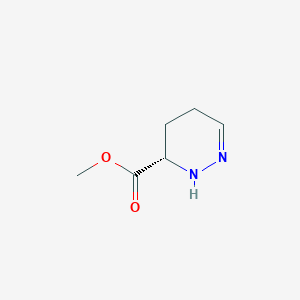
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-methyl 2,3,4,5-tetrahydropyridazine-3-carboxylate, also known as (S)-MTPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique properties. It is a chiral molecule that is used as a building block for the synthesis of various biologically active compounds.
Mécanisme D'action
The mechanism of action of (S)-MTPC is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the carboxylate group. It has also been shown to have the ability to form hydrogen bonds with other molecules, which may contribute to its biological activity.
Biochemical and Physiological Effects:
(S)-MTPC has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. It has also been shown to have potential neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of (S)-MTPC is its high enantiomeric purity, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize, which makes it an attractive option for researchers. However, one of the limitations of (S)-MTPC is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are many potential future directions for research on (S)-MTPC. One area of research could be the development of new synthetic methods for (S)-MTPC that are more efficient and cost-effective. Another area of research could be the synthesis of new biologically active compounds using (S)-MTPC as a building block. Additionally, further research could be conducted to better understand the mechanism of action of (S)-MTPC and to identify new therapeutic applications for this compound.
Méthodes De Synthèse
The synthesis of (S)-MTPC involves the reaction of (S)-proline with ethyl acrylate in the presence of a Lewis acid catalyst. The resulting product is then hydrogenated to obtain (S)-MTPC. This method has been optimized to obtain high yields of (S)-MTPC with high enantiomeric purity.
Applications De Recherche Scientifique
(S)-MTPC has been used as a building block for the synthesis of various biologically active compounds. It has been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels. (S)-MTPC has also been used in the synthesis of compounds that have potential anti-cancer activity.
Propriétés
Numéro CAS |
138323-06-5 |
|---|---|
Formule moléculaire |
C6H10N2O2 |
Poids moléculaire |
142.16 g/mol |
Nom IUPAC |
methyl (6S)-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-6(9)5-3-2-4-7-8-5/h4-5,8H,2-3H2,1H3/t5-/m0/s1 |
Clé InChI |
TZSSQJRJXKMUDM-YFKPBYRVSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CCC=NN1 |
SMILES |
COC(=O)C1CCC=NN1 |
SMILES canonique |
COC(=O)C1CCC=NN1 |
Synonymes |
3-Pyridazinecarboxylicacid,2,3,4,5-tetrahydro-,methylester,(3S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4S,7R,8S,10S,11R,12R,18R)-10-Hydroxy-7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B159433.png)

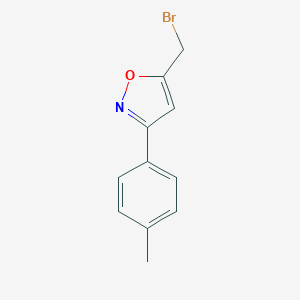



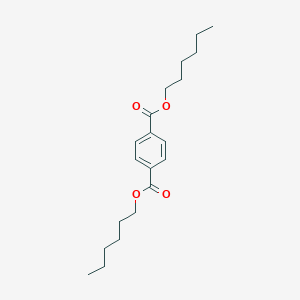
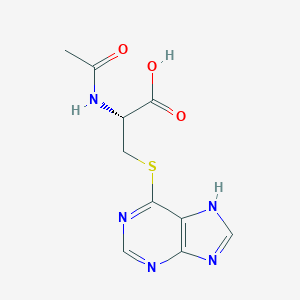

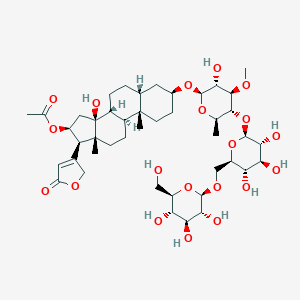
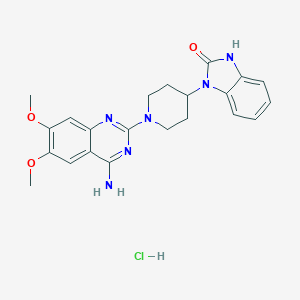
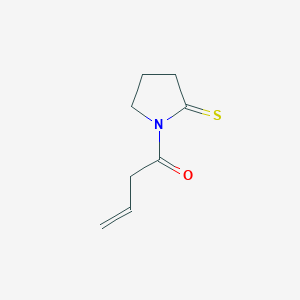
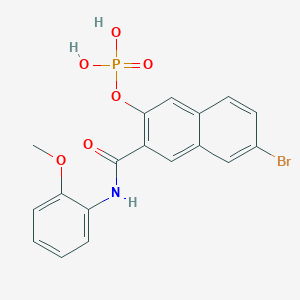
![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)